molecular formula C8H18ClN4O5S+ B12757717 Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- CAS No. 91893-56-0

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl-

Cat. No.: B12757717
CAS No.: 91893-56-0
M. Wt: 317.77 g/mol
InChI Key: HKVADYRNINSBQC-UHFFFAOYSA-O
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Description

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitrosoamino group, and a chloroethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of ethanesulfonyl chloride with an amine to form the sulfonamide group.

    Introduction of the Chloroethyl Group: The chloroethyl group is introduced through a nucleophilic substitution reaction using 2-chloroethylamine.

    Nitrosation: The nitrosoamino group is formed by reacting the intermediate with nitrous acid under controlled conditions.

    Final Coupling: The final step involves coupling the intermediate with N-(2-hydroxyethyl)-N-methylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes. The chloroethyl group can also participate in alkylation reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanesulfonamide: A simpler analog without the nitroso and chloroethyl groups.

    2-Chloroethylamine: Contains the chloroethyl group but lacks the sulfonamide and nitroso groups.

    N-Methyl-2-hydroxyethylamine: Contains the hydroxyethyl and methyl groups but lacks the sulfonamide and nitroso groups.

Uniqueness

Ethanesulfonamide, 2-((((2-chloroethyl)nitrosoamino)carbonyl)amino)-N-(2-hydroxyethyl)-N-methyl- is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of the nitroso group allows for covalent modification of biomolecules, while the chloroethyl group enables alkylation reactions, making it a versatile compound for various applications.

Properties

CAS No.

91893-56-0

Molecular Formula

C8H18ClN4O5S+

Molecular Weight

317.77 g/mol

IUPAC Name

2-chloroethyl-[2-[2-hydroxyethyl(methyl)sulfamoyl]ethylcarbamoylamino]-oxoazanium

InChI

InChI=1S/C8H17ClN4O5S/c1-12(5-6-14)19(17,18)7-3-10-8(15)11-13(16)4-2-9/h14H,2-7H2,1H3,(H-,10,11,15,16)/p+1

InChI Key

HKVADYRNINSBQC-UHFFFAOYSA-O

Canonical SMILES

CN(CCO)S(=O)(=O)CCNC(=O)N[N+](=O)CCCl

Origin of Product

United States

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